[2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-[2-[4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxybenzoyl]oxyethyl]phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxyphenyl] 4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoate;[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxyphenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate
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Overview
Description
Solvent Red 122 is a mid-shade red dye with excellent solubility in various polar solvents. It is commonly used for coloring inks, lacquers, varnishes, stains, hot stamp metal foils, films, coatings, and adhesives. This dye is known for its great saturation, coloring strength, and transparency .
Preparation Methods
The preparation of Solvent Red 122 involves several steps, including the synthesis of intermediate compounds and subsequent reactions. This method is designed to be clean and environmentally friendly, avoiding a large number of reaction by-products and reducing production costs.
Chemical Reactions Analysis
Solvent Red 122, being an industrial grade solvent dye from the Azo (1:2 Chromium Complex) family, undergoes various chemical reactions:
Oxidation: The dye can undergo oxidation reactions, which are essential in its synthesis.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The dye can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like air and reducing agents.
Scientific Research Applications
Solvent Red 122 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various compounds and as a coloring agent in different chemical processes.
Biology: The dye is used in biological staining techniques to highlight structures in biological tissues.
Medicine: It is used in the development of certain medical diagnostics and treatments.
Industry: Solvent Red 122 is extensively used in the production of inks, coatings, and adhesives, as well as in the coloring of plastics and other materials
Mechanism of Action
The mechanism of action of Solvent Red 122 involves its interaction with various molecular targets and pathways. As a dye, it primarily works by absorbing specific wavelengths of light, which gives it its characteristic color. The molecular structure of the dye allows it to bind to different substrates, enhancing its effectiveness as a coloring agent .
Comparison with Similar Compounds
Solvent Red 122 can be compared with other similar compounds in the Azo (1:2 Chromium Complex) family of colorants. Some similar compounds include:
- Solvent Red 124
- Solvent Red 135
- Solvent Red 146 Compared to these compounds, Solvent Red 122 is unique in its specific shade, solubility, and application range. It offers excellent saturation and transparency, making it a preferred choice for various industrial applications .
Properties
CAS No. |
12227-55-3 |
---|---|
Molecular Formula |
C147H135N9O43S3 |
Molecular Weight |
2811.9 g/mol |
IUPAC Name |
[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[2-[4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxybenzoyl]oxyethyl]phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxyphenyl] 4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoate;[2-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-(prop-2-enoyloxymethoxy)benzoyl]oxyphenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate |
InChI |
InChI=1S/C54H49N3O15S.C48H45N3O15S.C45H41N3O13S/c1-4-48(58)65-29-10-9-28-64-33-44(70-50(60)6-3)34-67-41-20-14-39(15-21-41)53(63)72-46-26-13-36(31-40(46)32-55-57-54-56-45-11-7-8-12-47(45)73-54)27-30-66-51(61)37-18-24-43(25-19-37)71-52(62)38-16-22-42(23-17-38)68-35-69-49(59)5-2;1-4-42(52)59-25-10-9-24-58-29-38(64-45(55)23-26-60-43(53)5-2)30-61-35-17-13-33(14-18-35)47(57)66-40-22-21-37(27-34(40)28-49-51-48-50-39-11-7-8-12-41(39)67-48)65-46(56)32-15-19-36(20-16-32)62-31-63-44(54)6-3;1-4-40(49)55-24-10-9-23-54-27-36(59-42(51)6-3)28-56-33-17-13-31(14-18-33)44(53)61-38-22-21-35(25-32(38)26-46-48-45-47-37-11-7-8-12-39(37)62-45)60-43(52)30-15-19-34(20-16-30)57-29-58-41(50)5-2/h4-8,11-26,31-32,44H,1-3,9-10,27-30,33-35H2,(H,56,57);4-8,11-22,27-28,38H,1-3,9-10,23-26,29-31H2,(H,50,51);4-8,11-22,25-26,36H,1-3,9-10,23-24,27-29H2,(H,47,48) |
InChI Key |
YYYXERUREOLZIG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCOCC(COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OCOC(=O)C=C)C=NNC4=NC5=CC=CC=C5S4)OC(=O)CCOC(=O)C=C.C=CC(=O)OCCCCOCC(COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)CCOC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCOC(=O)C=C)C=NNC5=NC6=CC=CC=C6S5)OC(=O)C=C.C=CC(=O)OCCCCOCC(COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OCOC(=O)C=C)C=NNC4=NC5=CC=CC=C5S4)OC(=O)C=C |
Origin of Product |
United States |
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